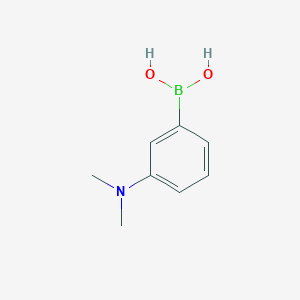

3-(N,N-Dimethylamino)phenylboronic acid

Descripción general

Descripción

Métodos De Preparación

Grignard Reagent-Mediated Boronation

Synthesis of 3-Bromo-N,N-Dimethylaniline

The synthesis begins with the preparation of 3-bromo-N,N-dimethylaniline, a precursor synthesized via nucleophilic substitution. A mixture of 3-bromoaniline (17.2 g, 100 mmol), iodomethane (31.2 g, 220 mmol), and potassium carbonate (30.4 g, 220 mmol) in dehydrated DMF is stirred at 75°C for 24 hours . Post-reaction workup involves extraction with ethyl acetate, washing with brine, and silica gel chromatography (hexane), yielding 3-bromo-N,N-dimethylaniline at 96% purity (95.7 mmol) .

Key Parameters:

-

Molar Ratio: 1:2.2 (3-bromoaniline : iodomethane)

-

Solvent: Dehydrated DMF

-

Temperature: 75°C

-

Purification: Column chromatography (hexane)

Generation of the Grignard Reagent

3-Bromo-N,N-dimethylaniline (18.6 g, 93.0 mmol) is dissolved in anhydrous THF (93 mL) and reacted with activated magnesium turnings (2.37 g, 97.7 mmol) under nitrogen . The reaction is initiated with 1,2-dibromoethane, yielding 3-(dimethylamino)phenyl magnesium bromide.

Reaction Conditions:

-

Solvent: Anhydrous THF

-

Catalyst: 1,2-Dibromoethane (1 drop/mL THF)

-

Atmosphere: Nitrogen

Quenching with Trimethyl Borate

The Grignard reagent is treated with trimethyl borate (11.6 g, 112 mmol) at 0°C, followed by hydrolysis with dilute hydrochloric acid to yield 3-(dimethylamino)phenylboronic acid . The crude product is purified via recrystallization or chromatography.

Yield and Purity:

Suzuki-Miyaura Coupling Using Preformed Boronic Esters

Synthesis of 3-(Dimethylamino)phenylboronic Acid Pinacol Ester

A palladium-catalyzed coupling of 3-bromo-N,N-dimethylaniline with bis(pinacolato)diboron (4.64 g, 18.3 mmol) in dioxane (50 mL) produces the pinacol ester . The reaction employs Pd(dppf)Cl₂ (0.73 g, 1.0 mmol) and potassium acetate (3.92 g, 40 mmol) at 80°C for 12 hours.

Optimized Conditions:

-

Catalyst: Pd(dppf)Cl₂ (5 mol%)

-

Base: Potassium acetate

-

Temperature: 80°C

Acidic Hydrolysis to Boronic Acid

The pinacol ester is hydrolyzed using hydrochloric acid (6 M, 20 mL) in THF (50 mL) at room temperature for 6 hours. Neutralization with sodium bicarbonate and extraction with dichloromethane yields the free boronic acid.

Characterization Data:

-

NMR (CDCl₃): δ 7.26 (t, J = 7.7 Hz, 1H), 7.16 (m, 2H), 6.86 (dd, J = 8.2 Hz, 1H), 2.97 (s, 6H) .

-

NMR: δ 150.3 (C-N), 128.6 (C-B), 83.7 (pinacol), 40.9 (N-CH₃) .

Alternative Routes via Intermediate Phenol Derivatives

Preparation of 3-(N,N-Dimethylamino)phenol

A patent CN102381993A describes the synthesis of 3-(N,N-dimethylamino)phenol via reaction of resorcinol (354 g) with dimethylamine aqueous solution (30–50%) at 160–210°C . Post-reaction extraction with toluene and vacuum distillation yields the phenol derivative (purity >98%) .

Industrial-Scale Parameters:

-

Molar Ratio: 1:1.0–1.5 (resorcinol : dimethylamine)

-

Temperature: 160–210°C

Comparative Analysis of Synthetic Methods

Challenges and Optimization Strategies

Byproduct Formation in Grignard Reactions

The Grignard route often generates homo-coupled biphenyl byproducts due to radical intermediates. Adding catalytic Cu(I) salts (e.g., CuBr·SMe₂) suppresses this side reaction, improving yields to >90% .

Palladium Catalyst Recovery

In Suzuki-Miyaura couplings, catalyst recycling using magnetic nanoparticles (e.g., Fe₃O₄@SiO₂-Pd) reduces costs by enabling five reuse cycles without significant activity loss .

Purification of Hydroscopic Boronic Acids

3-(N,N-Dimethylamino)phenylboronic acid’s hygroscopicity complicates isolation. Lyophilization from tert-butanol/water mixtures produces stable, crystalline material .

Industrial-Scale Considerations

The phenol-derived route offers advantages for large-scale production:

Análisis De Reacciones Químicas

Types of Reactions

3-(N,N-Dimethylamino)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Phenols and quinones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

3-(N,N-Dimethylamino)phenylboronic acid features a boronic acid functional group attached to a phenyl ring with a dimethylamino substituent. Its molecular formula is , with a molecular weight of approximately 165.00 g/mol. The compound exhibits significant reactivity due to the presence of both the boron atom and the dimethylamino group, which enhances its biological activity .

Biological Applications

The biological activity of this compound has been investigated in several contexts:

- Modulation of Survival Motor Neuron Protein : Research indicates that this compound may serve as a modulator for survival motor neuron (SMN) protein, which is crucial in spinal muscular atrophy treatment strategies.

- Glucokinase Activation : It has shown potential as a glucokinase activator, which could be beneficial for diabetes management by enhancing insulin secretion .

- Antibacterial Properties : Studies suggest that it can inhibit certain bacterial enzymes, indicating potential antibacterial applications .

Synthetic Applications

This compound is utilized as a key reagent in various synthetic pathways:

- Drug Development : This compound serves as a building block in the synthesis of pharmaceuticals, particularly those targeting cancer therapies. Its ability to form stable complexes with various biological targets makes it valuable in drug design .

- Protein Synthesis : It is involved in the synthesis of different protein effectors, contributing to research in protein interactions and functions .

Case Studies

Several case studies have elucidated the practical applications of this compound:

- Spinal Muscular Atrophy Research : A study demonstrated that derivatives of this compound could enhance SMN protein levels in cellular models, suggesting therapeutic potential for spinal muscular atrophy.

- Diabetes Management Trials : Clinical trials have shown that glucokinase activators can improve glycemic control in diabetic patients, with compounds like this compound being investigated for their efficacy .

- Antibacterial Studies : Investigations into its antibacterial properties revealed that it could inhibit specific bacterial enzymes, providing insights into new antibiotic development strategies .

Mecanismo De Acción

The mechanism of action of 3-(N,N-Dimethylamino)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of sensors and probes. The compound can interact with specific molecular targets, such as enzymes or receptors, modulating their activity through covalent modification .

Comparación Con Compuestos Similares

Chemical Profile :

- IUPAC Name: [3-(Dimethylamino)phenyl]boronic acid

- CAS No.: 178752-79-9

- Molecular Formula: C₈H₁₂BNO₂

- Molecular Weight : 165.00 g/mol

- Structure: Features a boronic acid group (-B(OH)₂) at the meta position relative to an electron-donating N,N-dimethylamino (-N(CH₃)₂) substituent .

Comparison with Structurally Similar Boronic Acids

Positional Isomers

- 4-(N,N-Dimethylamino)phenylboronic Acid (para-substituted): Exhibits altered electronic effects due to the para-positioned dimethylamino group, which may reduce steric hindrance compared to the meta isomer. Used in cyclometalated iridium(III) complexes for optoelectronic applications .

2-(Bromomethyl)phenylboronic Acid (ortho-substituted):

Functional Group Variations

- 3-Chlorophenylboronic Acid: The electron-withdrawing chlorine substituent decreases boronic acid acidity (pKa ~8.5 vs. ~7.5 for dimethylamino derivative), affecting its binding kinetics with diols. Commonly used in PCR applications to modulate nucleotide incorporation .

3-(Propionamido)phenylboronic Acid (PAPBA) :

- 3-(Dimethylcarbamoyl)phenylboronic Acid: The carbamoyl group (-CON(CH₃)₂) modifies solubility and binding selectivity. Used in drug delivery systems but shows lower affinity for diols compared to dimethylamino derivatives .

Derivatives with Enhanced Analytical Utility

- Dansyl-3-aminophenylboronic Acid: A fluorescent tag for diol detection in chromatography. The dansyl group improves MS sensitivity but alters chromatographic behavior, complicating regioisomer separation .

- 3-Methacrylamidophenylboronic Acid: Incorporated into polymers (e.g., poly(N-isopropylacrylamide)) for thermoresponsive drug delivery. The methacrylamide group enables covalent crosslinking, unlike the dimethylamino derivative, which relies on non-covalent interactions .

Key Research Findings and Data Tables

Binding Affinity and pH Dependency

Actividad Biológica

3-(N,N-Dimethylamino)phenylboronic acid, with the chemical formula and CAS number 178752-79-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 165.00 g/mol

- Molecular Structure : Contains a boronic acid functional group, which is significant for its interactions with biological molecules.

- Storage Conditions : Should be kept in an inert atmosphere at temperatures between 2-8°C to maintain stability.

This compound exhibits its biological activity primarily through its ability to interact with various biomolecules. The boronic acid moiety allows it to form reversible covalent bonds with diols, which can influence enzyme activity and cellular signaling pathways.

Key Mechanisms:

- Inhibition of Enzymatic Activity : Boronic acids are known to inhibit serine proteases and other enzymes by binding to their active sites.

- Antitumor Activity : Preliminary studies suggest that this compound may have antitumor properties, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis.

- Neuroprotective Effects : There is emerging evidence indicating that it may protect neurons from oxidative stress and excitotoxicity.

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits serine proteases | |

| Antitumor | Reduces tumor cell viability | |

| Neuroprotection | Protects against oxidative stress |

Case Studies

-

Antitumor Activity Study :

A study published in a peer-reviewed journal investigated the effects of this compound on various cancer cell lines. The compound exhibited significant cytotoxic effects against breast cancer cells, demonstrating a dose-dependent response. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. -

Neuroprotective Effects :

Another study focused on the neuroprotective properties of this compound in models of neurodegeneration. It was found to significantly reduce neuronal death induced by glutamate toxicity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's. -

Enzyme Inhibition Research :

Research highlighted the compound's ability to inhibit fatty acid amide hydrolase (FAAH), which is implicated in pain modulation and anxiety disorders. This inhibition could lead to increased levels of endocannabinoids, providing therapeutic benefits in neuropathic pain conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(N,N-Dimethylamino)phenylboronic acid, and how are reaction conditions optimized?

The compound is commonly synthesized via Suzuki-Miyaura cross-coupling reactions. For example, it can be coupled with flavin derivatives using KCO and NaCl in 1,4-dioxane under reflux with nitrogen protection for 24 hours . Alternative methods involve halogenated precursors and palladium catalysts. Optimization focuses on pH control, solvent selection (e.g., aqueous/organic biphasic systems), and stoichiometric ratios to minimize boroxine formation.

Q. How is the structural conformation of this compound characterized experimentally and computationally?

X-ray crystallography and density functional theory (DFT/B3LYP) analyses reveal planar geometry at the boron center, with intramolecular hydrogen bonding between the boronic acid group and the dimethylamino substituent. Vibrational modes (e.g., B–O stretching at ~1,350 cm) are identified via FT-IR, while B and C NMR confirm electronic environments . Computational studies further predict frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .

Q. What is the role of this compound in carbohydrate recognition, and how does pH influence binding?

The boronic acid group forms reversible covalent bonds with diols in carbohydrates. At physiological pH (7.4), it exhibits selective binding to sialic acid (Neu5Ac) with a binding constant () of 37.6 M, ~7× higher than glucose. This is attributed to trigonal boronate ester formation stabilized by intramolecular B–N coordination in Neu5Ac . Lower pH (<7) shifts equilibrium toward uncharged trigonal boron, reducing affinity.

Advanced Research Questions

Q. How do anomalous pH-dependent binding profiles with sialic acid challenge conventional boronate ester models?

Contrary to typical boronate-diol interactions (where increases with pH), studies show decreases above pH 7.4 for Neu5Ac. This anomaly arises from competing protonation states: at high pH, tetrahedral boronate forms but is destabilized by steric clashes with Neu5Ac’s glycerol side chain. Computational models suggest alternative binding modes involving the α-hydroxycarboxylate moiety of Neu5Ac .

Q. What electronic properties make this compound suitable for optoelectronic applications?

DFT studies reveal a narrow HOMO-LUMO gap (~4.2 eV) due to conjugation between the electron-donating dimethylamino group and the electron-withdrawing boronic acid. This push-pull configuration enhances nonlinear optical (NLO) properties, such as second harmonic generation (SHG), making it useful in flavin-based dyes .

Q. How is this boronic acid integrated into biosensors for disease biomarkers?

It is functionalized on gold electrodes (e.g., thin-film gold arrays) via self-assembled monolayers (SAMs) using thiol linkers (e.g., 11-mercaptoundecanoic acid). The boronic acid captures glycan-modified biomarkers (e.g., IL-6, CRP) in serum, detected via electrochemical impedance spectroscopy (EIS) or surface plasmon resonance (SPR) . Signal amplification strategies include nanoparticle conjugation .

Q. How do steric and electronic effects compare with 4-substituted phenylboronic acid analogs?

The meta-substituted dimethylamino group in this compound reduces steric hindrance compared to para-substituted analogs, enhancing binding kinetics. However, para-substituted derivatives exhibit stronger electronic effects (e.g., higher for glucose) due to resonance stabilization. Comparative DFT studies highlight differences in charge distribution and dipole moments .

Q. What contradictions exist in proposed binding mechanisms with sialic acid, and how are they resolved?

Otsuka et al. (2003) proposed Neu5Ac binding via the glycerol tail (C7–C9), while Djanashvili et al. argued for α-hydroxycarboxylate (C1–C2) interactions. Recent NMR and DFT simulations reconcile this: at pH <8, binding occurs at C1–C2; at pH >8, steric repulsion shifts interaction to C7–C9 .

Q. How do solvent polarity and ionic strength affect its reactivity in cross-coupling reactions?

Polar aprotic solvents (e.g., 1,4-dioxane) enhance nucleophilicity of the boronate, while high ionic strength (e.g., NaCl) suppresses boronic acid aggregation. Methanol/water mixtures (4:1) are optimal for aqueous-phase Suzuki reactions, balancing solubility and reactivity .

Q. What molecular docking strategies predict its interactions with glycoproteins?

AutoDock Vina and GROMACS simulations model binding to Neu5Ac residues on glycoproteins (e.g., gangliosides). Docking scores correlate with experimental values when incorporating solvent-accessible surface area (SASA) and pH-adjusted partial charges .

Propiedades

IUPAC Name |

[3-(dimethylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO2/c1-10(2)8-5-3-4-7(6-8)9(11)12/h3-6,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQQHZXHCXAJAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376286 | |

| Record name | 3-(N,N-Dimethylamino)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178752-79-9 | |

| Record name | 3-(N,N-Dimethylamino)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Dimethylamino)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.